molecular formula C11H21NO3 B6314517 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate CAS No. 1452466-66-8

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate

Cat. No.: B6314517
CAS No.: 1452466-66-8
M. Wt: 215.29 g/mol
InChI Key: SREITKHLXHZJEE-BDAKNGLRSA-N
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Description

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl group, and a methylcarbamate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate as a starting material. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by continuously mixing the reactants and controlling the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the carbamate can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the hydroxy and carbamate groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate is unique due to its specific structural features, including the combination of a hydroxycyclopentyl group and a methylcarbamate group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREITKHLXHZJEE-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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